molecular formula C5H5NOS B1269734 3-Aminothiophene-2-carbaldehyde CAS No. 56489-01-1

3-Aminothiophene-2-carbaldehyde

Cat. No. B1269734
CAS RN: 56489-01-1
M. Wt: 127.17 g/mol
InChI Key: TUNKHKHXIIAGRW-UHFFFAOYSA-N
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Description

3-Aminothiophene-2-carbaldehyde (CAS# 56489-01-1) is a useful research chemical compound . It has a molecular weight of 127.16 and a molecular formula of C5H5NOS . The IUPAC name for this compound is 3-aminothiophene-2-carbaldehyde .


Synthesis Analysis

The synthesis of thiophene derivatives, including 3-Aminothiophene-2-carbaldehyde, can be achieved through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Green methodologies have also been developed for the synthesis of 2-aminothiophene .


Molecular Structure Analysis

The molecular structure of 3-Aminothiophene-2-carbaldehyde includes a five-membered ring made up of one sulfur as a heteroatom . The compound crystallizes in the monoclinic crystal system P21/c space group .


Chemical Reactions Analysis

Thiophene derivatives, including 3-Aminothiophene-2-carbaldehyde, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminothiophene-2-carbaldehyde include a molecular weight of 127.16, a molecular formula of C5H5NOS, and a LogP of 1.72400 .

Scientific Research Applications

Synthesis of Thiophene Derivatives

3-Aminothiophene-2-carbaldehyde plays a crucial role in the synthesis of thiophene derivatives . These derivatives are a potential class of biologically active compounds and are of great interest to medicinal chemists .

Industrial Chemistry and Material Science

Thiophene derivatives, including those synthesized from 3-Aminothiophene-2-carbaldehyde, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules, which can be synthesized from 3-Aminothiophene-2-carbaldehyde, have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . These transistors are a type of field-effect transistor using an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Pharmacological Properties

Molecules with the thiophene ring system, including those synthesized from 3-Aminothiophene-2-carbaldehyde, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Nonsteroidal Anti-Inflammatory Drug

Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . This suggests that 3-Aminothiophene-2-carbaldehyde could potentially be used in the synthesis of similar drugs.

Dental Anesthetic

Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This indicates that 3-Aminothiophene-2-carbaldehyde could potentially be used in the synthesis of similar anesthetics.

Mechanism of Action

While the specific mechanism of action for 3-Aminothiophene-2-carbaldehyde is not mentioned in the search results, a related compound, 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, is known to inhibit ribonucleotide reductase, the rate-determining enzyme in the supply of deoxynucleotides for DNA synthesis .

Safety and Hazards

The safety data sheet for 3-Aminothiophene-2-carbaldehyde classifies it as having acute toxicity (oral, Category 4, H302) and skin corrosion/irritation (Category 2, H315) .

Future Directions

Thiophene-based analogs, including 3-Aminothiophene-2-carbaldehyde, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The development of green methodologies for the synthesis of 2-aminothiophene is a crucial field in chemistry .

properties

IUPAC Name

3-aminothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-4-1-2-8-5(4)3-7/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNKHKHXIIAGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355991
Record name 3-aminothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminothiophene-2-carbaldehyde

CAS RN

56489-01-1
Record name 3-Amino-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56489-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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